molecular formula C7H11NO5S B8580310 2-(2,5-dioxopyrrolidin-1-yl)ethyl Methanesulfonate CAS No. 773092-59-4

2-(2,5-dioxopyrrolidin-1-yl)ethyl Methanesulfonate

Cat. No. B8580310
Key on ui cas rn: 773092-59-4
M. Wt: 221.23 g/mol
InChI Key: IWFUMUIKFDSCTQ-UHFFFAOYSA-N
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Patent
US08518976B2

Procedure details

10 g (58 mmol) of 3-hydroxy-6-bromopyridine were dissolved in 40 ml of DMF and treated with 2.76 g (69 mmol) of sodium hydride (60% suspension in mineral oil). After stirring at room temperature for 1 h, 20 mg of 4-dimethylaminopyridine were added and the mixture was treated with 16.53 g (74.8 mmol) of methanesulfonic acid 2-(2,5-dioxopyrrolidin-1-yl)ethyl ester and heated to 100° C. for 3 h. Subsequently, the solvent was evaporated and the residue was taken up in water and extracted 4 times with ethyl acetate. The combined organic phases were dried and evaporated to dryness. The remaining material was purified by chromatography (silica gel, dichloromethane/methanol 98:2) followed by preparative HPLC (RP18, acetonitrile/water containing 0.1% TFA) to yield 10.8 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Quantity
16.53 g
Type
reactant
Reaction Step Three
Quantity
20 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][C:5]([Br:8])=[CH:6][CH:7]=1.[H-].[Na+].[O:11]=[C:12]1[CH2:16][CH2:15][C:14](=[O:17])[N:13]1[CH2:18][CH2:19]OS(C)(=O)=O>CN(C=O)C.CN(C)C1C=CN=CC=1>[Br:8][C:5]1[N:4]=[CH:3][C:2]([O:1][CH2:19][CH2:18][N:13]2[C:14](=[O:17])[CH2:15][CH2:16][C:12]2=[O:11])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=NC(=CC1)Br
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.76 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
16.53 g
Type
reactant
Smiles
O=C1N(C(CC1)=O)CCOS(=O)(=O)C
Step Four
Name
Quantity
20 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Subsequently, the solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted 4 times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The remaining material was purified by chromatography (silica gel, dichloromethane/methanol 98:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=N1)OCCN1C(CCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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